molecular formula C12H19NO B13895715 2-Benzyl-3-dimethylaminopropanol

2-Benzyl-3-dimethylaminopropanol

Cat. No.: B13895715
M. Wt: 193.28 g/mol
InChI Key: NECWNMJIVZNDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-3-(dimethylamino)propan-1-ol is an organic compound with the molecular formula C12H19NO It is a tertiary amine and an alcohol, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the propan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(dimethylamino)propan-1-ol typically involves the reaction of benzyl chloride with 3-(dimethylamino)propan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the dimethylamino group acts as a nucleophile, attacking the benzyl chloride to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-benzyl-3-(dimethylamino)propan-1-ol can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Benzyl ketone or benzyl aldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-benzyl-3-(dimethylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(dimethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group allows for interactions with biological membranes, potentially affecting cellular signaling and transport processes.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)propan-1-ol: Lacks the benzyl group, resulting in different chemical and biological properties.

    2-benzyl-3-(methylamino)propan-1-ol: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and activity.

    2-benzyl-3-(ethylamino)propan-1-ol:

Uniqueness

2-benzyl-3-(dimethylamino)propan-1-ol is unique due to the presence of both a benzyl group and a dimethylamino group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-benzyl-3-(dimethylamino)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3

InChI Key

NECWNMJIVZNDHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.